molecular formula C21H18BrN3 B11441748 6-bromo-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

6-bromo-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11441748
M. Wt: 392.3 g/mol
InChI Key: JYUPCMSXLFWHGH-UHFFFAOYSA-N
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Description

6-bromo-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Bromination: Introduction of the bromine atom at the 6-position can be done using brominating agents like N-bromosuccinimide (NBS).

    Substitution reactions: The attachment of the 2-methylphenyl and 4-methylphenyl groups can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the imidazo[1,2-a]pyridine core or the bromine atom, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups at the 6-position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure and may have similar biological activities.

    Bromo-substituted aromatic compounds: These compounds have a bromine atom attached to an aromatic ring, which can influence their reactivity and biological properties.

Uniqueness

6-bromo-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which can affect its chemical reactivity and biological activity. Comparing its properties with similar compounds can help highlight its potential advantages or limitations.

Properties

Molecular Formula

C21H18BrN3

Molecular Weight

392.3 g/mol

IUPAC Name

6-bromo-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H18BrN3/c1-14-7-9-16(10-8-14)20-21(23-18-6-4-3-5-15(18)2)25-13-17(22)11-12-19(25)24-20/h3-13,23H,1-2H3

InChI Key

JYUPCMSXLFWHGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)NC4=CC=CC=C4C

Origin of Product

United States

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